4-(Pyridazin-3-yl)benzoic acid
Overview
Description
4-(Pyridazin-3-yl)benzoic acid is a heterocyclic aromatic compound that features a pyridazine ring fused to a benzoic acid moiety. The pyridazine ring, characterized by two adjacent nitrogen atoms, is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
4-(Pyridazin-3-yl)benzoic acid, a derivative of pyridazine, has been shown to interact with a range of biological targets . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various physiological changes . For instance, certain pyridazine derivatives have been found to inhibit phosphodiesterase (PDE), leading to enhanced potency . The compound interacts with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of pharmacological activities exhibited by pyridazine derivatives . For example, certain derivatives have been found to inhibit phosphodiesterase (PDE), affecting the related biochemical pathways .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
The result of the action of this compound can vary depending on the specific target and physiological context. For example, certain pyridazine derivatives have been found to have anti-inflammatory and analgesic properties . In the context of COVID-19, one compound containing a pyridazin-3-amine moiety was found to have strong non-covalent interactions key for the stability of the lead inside the protein and such binding can fold the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridazin-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature settings to ensure the formation of the pyridazine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydropyridazine compounds .
Scientific Research Applications
4-(Pyridazin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as hypertension and inflammation.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing ring structure.
Pyridazinone: A derivative with an additional oxygen atom, known for its diverse pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at different positions, widely studied for its biological activities.
Uniqueness: 4-(Pyridazin-3-yl)benzoic acid stands out due to its specific combination of the pyridazine ring and benzoic acid moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-pyridazin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBZZOMNVFEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592628 | |
Record name | 4-(Pyridazin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-22-9 | |
Record name | 4-(Pyridazin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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